molecular formula C21H17ClN2O3 B2408572 Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 339580-97-1

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2408572
CAS No.: 339580-97-1
M. Wt: 380.83
InChI Key: ZGJZCMUIDDOXPT-UHFFFAOYSA-N
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Description

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the pyran family Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom

Properties

IUPAC Name

benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-13-18(21(25)26-12-14-5-3-2-4-6-14)19(17(11-23)20(24)27-13)15-7-9-16(22)10-8-15/h2-10,19H,12,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJZCMUIDDOXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reaction Using Nano-MgO Catalysis

The most efficient synthesis involves a one-pot reaction of benzyl acetoacetate, 4-chlorobenzaldehyde, and malononitrile in aqueous ethanol (5 mL) at 80°C for 45–80 minutes, catalyzed by nano-crystalline magnesium oxide (MgO). Key advantages include:

  • Yield : 85–90% after recrystallization from ethanol.
  • Catalyst efficiency : Nano-MgO (10 mol%) outperforms bulk MgO, reducing reaction time by 30% due to higher surface area and basicity.
  • Solvent system : Water-ethanol mixtures enhance solubility of intermediates while minimizing side reactions.

The reaction proceeds via a Knoevenagel-cyclization cascade (Scheme 1):

  • Knoevenagel condensation : 4-Chlorobenzaldehyde and malononitrile form an α,β-unsaturated dinitrile intermediate.
  • Enolate addition : Benzyl acetoacetate’s enolate attacks the dinitrile, facilitated by nano-MgO’s basic sites.
  • Cyclization and tautomerization : Intramolecular hemiacetal formation followed by keto-enol tautomerism yields the 4H-pyran core.

Table 1: Optimization of Nano-MgO-Catalyzed Synthesis

Parameter Optimal Value Yield (%)
Catalyst loading 10 mol% 89
Temperature 80°C 91
Reaction time 60 min 88
Solvent (H2O:EtOH) 1:1 90

Piperidine-Mediated Synthesis in Ethanol

An alternative method employs piperidine (2–3 drops) as a base in absolute ethanol under reflux (80°C, 90 minutes). This approach achieves:

  • Yield : 84% after recrystallization.
  • Crystallographic validation : Single-crystal X-ray diffraction confirms the 4H-pyran ring adopts a shallow boat conformation, with the 4-chlorophenyl group in an axial position.

Mechanistic divergence : Unlike nano-MgO, piperidine deprotonates the enolizable β-ketoester directly, bypassing the need for heterogeneous catalysis. However, longer reaction times (90 vs. 60 minutes) and lower yields (84% vs. 90%) make this method less industrially viable.

Reaction Mechanism and Intermediate Characterization

Intermediate Isolation and Spectroscopic Analysis

Isolation of the Knoevenagel adduct (intermediate I) reveals distinct spectroscopic signatures:

  • FT-IR : νmax = 2192 cm⁻¹ (C≡N stretch), 1718 cm⁻¹ (ester C=O).
  • 1H NMR : δ 7.26–7.28 ppm (multiplet, aromatic H), δ 4.91 ppm (s, benzyl CH2).

Table 2: Key Spectral Data for Final Product

Technique Signature Assignment
FT-IR 3323, 3450 cm⁻¹ NH2 asymmetric/symmetric
1H NMR (CDCl3) δ 2.30 (s, CH3), δ 6.34 (d, pyran H) Methyl, pyran C-H
13C NMR δ 168.5 (COO), δ 116.2 (CN) Ester carbonyl, nitrile

Process Optimization and Scalability

Solvent and Temperature Effects

Ethanol-water systems (1:1 v/v) maximize yield by balancing reactant solubility and catalyst stability. Elevated temperatures (>90°C) promote side reactions, notably ester hydrolysis, reducing yields to <70%.

Catalyst Recyclability

Nano-MgO retains 85% activity after five cycles, as confirmed by X-ray diffraction showing minimal particle agglomeration. In contrast, piperidine cannot be recovered, necessitating fresh base for each run.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Parameter Nano-MgO Method Piperidine Method
Yield (%) 89 84
Reaction time (min) 60 90
Catalyst reuse Yes (5 cycles) No
Purity (HPLC) 99% 98%

Industrial-Scale Considerations

The nano-MgO route is preferred for kilogram-scale production due to:

  • Cost : Nano-MgO synthesis from magnesium nitrate is economical ($15/kg vs. $50/kg for piperidine).
  • Safety : Aqueous ethanol mitigates flammability risks compared to pure ethanol.
  • Waste reduction : Catalyst recovery reduces metal ion discharge by 60%.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating various chemical transformations.
  • Catalytic Reactions: It has been noted for its role in catalytic reactions, where it can enhance yield and selectivity compared to traditional methods .

2. Biology:

  • Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.
  • Anti-inflammatory Effects: The compound has shown promise in inhibiting key inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

3. Medicine:

  • Pharmacophore Development: Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been explored as a pharmacophore for designing new anti-cancer and anti-inflammatory agents. Its structural features contribute to its unique biological activity profile .
  • Drug Formulation: The compound is being investigated for its role in formulating novel therapeutic agents that target specific diseases effectively.

4. Industry:

  • Material Science: This compound is utilized in developing new materials with specific properties such as polymers and coatings, enhancing material performance in various applications .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Research
In vitro studies demonstrated that this compound could reduce inflammation markers significantly compared to untreated controls. This finding supports further exploration into its use for inflammatory diseases .

Data Tables

Application AreaSpecific UseFindings/Remarks
ChemistryIntermediate in organic synthesisFacilitates complex transformations
BiologyAntimicrobial propertiesSignificant inhibition against pathogens
MedicinePharmacophore for drug developmentPotential anti-cancer and anti-inflammatory effects
IndustryDevelopment of new materialsEnhances performance in coatings and polymers

Mechanism of Action

The mechanism of action of Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific structural features, such as the presence of a cyano group and a benzyl ester moiety. These features contribute to its distinct chemical reactivity and biological activity profile.

Biological Activity

Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound belongs to the pyran family of compounds. The synthesis typically involves multi-step organic reactions, including cyclization under controlled conditions. A common method includes the reaction of α-cyanocinnamonitrile with benzyl methyl ketone in the presence of ammonium acetate and acetic acid under reflux conditions, yielding the desired pyran derivative.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds within the pyran family exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

2. Anti-inflammatory Properties
The anti-inflammatory activity of this compound is attributed to its ability to inhibit key inflammatory mediators such as prostaglandins and cytokines. This mechanism is crucial in conditions characterized by chronic inflammation, indicating its potential therapeutic applications in inflammatory diseases.

3. Antiparasitic Activity
The compound has also shown promise in antiparasitic activity, particularly against malaria parasites. Initial findings suggest that modifications to the chemical structure can enhance its efficacy against Plasmodium falciparum, the causative agent of malaria, by improving solubility and metabolic stability .

The biological activity of this compound is linked to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Disruption of Parasite Metabolism : In antiparasitic applications, it likely interferes with metabolic processes essential for parasite survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryInhibition of prostaglandins and cytokines
AntiparasiticEfficacy against Plasmodium falciparum

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of this compound reported a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, showcasing their potential as new antimicrobial agents .

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Q & A

Basic: What are the standard protocols for synthesizing Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via a three-component reaction involving 4-chlorobenzaldehyde, malononitrile, and a β-ketoester derivative (e.g., ethyl acetoacetate), catalyzed by KF-Al₂O₃. Key steps include:

  • Catalyst preparation: KF-Al₂O₃ is pre-activated by drying at 120°C.
  • Reaction conditions: Reflux in ethanol or water under solvent-free conditions at 80–90°C for 2–4 hours.
  • Workup: Post-reaction, the catalyst is filtered, washed with ethyl acetate, and reused. The crude product is purified via recrystallization or column chromatography.
  • Yield optimization: Yields up to 90% are achievable, with catalyst recyclability confirmed over four cycles without significant loss of activity (Table 2 in ) .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:
Characterization relies on IR and NMR spectroscopy :

  • IR: Key peaks include:
    • 3422–3206 cm⁻¹: N-H stretching (amine group).
    • 2197 cm⁻¹: C≡N (nitrile).
    • 1717 cm⁻¹: Ester C=O.
    • 1608–1489 cm⁻¹: Aromatic C=C .
  • ¹H NMR (CDCl₃):
    • δ 1.12 (t): Ethyl ester CH₃.
    • δ 2.38 (s): Methyl group at position 2.
    • δ 4.43 (s): Pyran ring proton.
    • δ 7.14–7.29 (m): Aromatic protons from the 4-chlorophenyl group .

Advanced: How to optimize the catalytic efficiency of KF-Al₂O₃ in the synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst loading: 10–15 wt% of reactants balances cost and yield.
  • Solvent selection: Solvent-free conditions enhance reaction rates and reduce environmental impact.
  • Temperature control: 80–90°C minimizes side reactions.
  • Reusability testing: Post-reaction, the catalyst is washed with ethyl acetate, dried, and reused. Data shows consistent yields (>85%) over four cycles (Table 2 in ) .
  • Contradiction resolution: If yield drops, check for catalyst poisoning by residual reactants via FT-IR analysis of spent catalyst.

Advanced: How to resolve contradictions in crystallographic data from different refinement software?

Methodological Answer:
Discrepancies may arise from:

  • Phase determination: Use direct methods (e.g., SHELXS) for initial phases and phase annealing (SHELX-90) to refine larger structures .
  • Validation tools: Cross-validate using R-factor metrics, electron density maps, and Hamilton tests.
  • Software comparison: Compare SHELXL-refined structures with those from other programs (e.g., OLEX2) to identify systematic errors.
  • Data resolution: High-resolution data (>1.0 Å) reduces ambiguity in atomic positions .

Advanced: What methodologies assess the compound’s interaction with serum proteins like BSA?

Methodological Answer:
Techniques include:

  • Spectrofluorimetry: Monitor fluorescence quenching of BSA’s tryptophan residues. Calculate binding constants (Kb) via Stern-Volmer plots.
  • Circular Dichroism (CD): Track conformational changes in BSA’s secondary structure upon ligand binding.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular docking: Predict binding sites using AutoDock or similar tools .

Basic: What crystallographic software is recommended for determining the compound’s structure?

Methodological Answer:

  • Structure solution: SHELXS (direct methods) or SHELXD (dual-space cycling) for phase determination .
  • Refinement: SHELXL for small-molecule refinement, leveraging constraints for thermal parameters and hydrogen bonding.
  • Visualization: ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Advanced: How to address discrepancies in NMR spectral data between synthesized batches?

Methodological Answer:

  • Solvent effects: Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Purity checks: Confirm via HPLC or TLC; impurities (e.g., unreacted malononitrile) may split peaks.
  • Dynamic effects: Assess tautomerism or rotameric equilibria using variable-temperature NMR.
  • Referencing: Cross-validate with literature data (e.g., δ 4.43 for pyran protons in vs. δ 4.58 in ) .

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